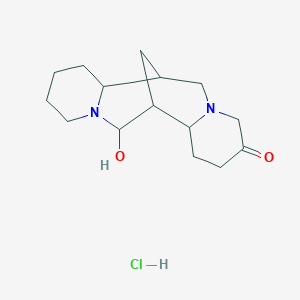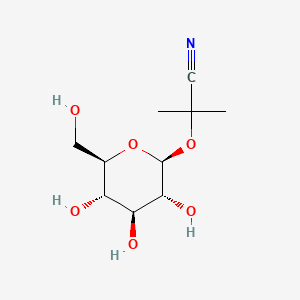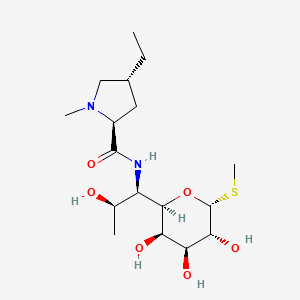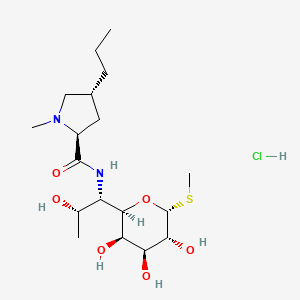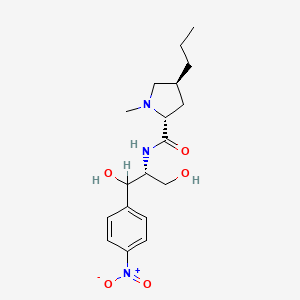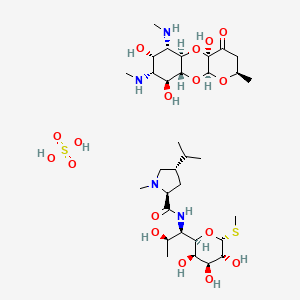
L-xylose
Descripción general
Descripción
L-xylose is a monosaccharide of the aldopentose type, which means it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, hence the name xylose, derived from the Greek word ‘xylon’ meaning 'wood’ . L-xylose is the levorotary form of xylose .
Synthesis Analysis
Chemical synthesis of L-xylose is challenging and yields are typically low . Biotechnological production methods have been explored, with a focus on the biotransformation of xylitol to L-xylose using xylitol 4-dehydrogenase . Another approach involves the use of the enzyme xylose reductase, which is responsible for the reduction of xylose into xylitol .
Molecular Structure Analysis
The molecular structure of L-xylose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . It is a monosaccharide with a linear chain structure and a chemical formula of C5H10O5 .
Chemical Reactions Analysis
L-xylose can be metabolized by various microorganisms through different pathways . One of these is the phosphoketolase pathway, which yields acetate, formate, and ethanol . Another pathway involves the pentose phosphate/glycolytic pathway, which converts xylose to L-lactate .
Physical And Chemical Properties Analysis
L-xylose appears as monoclinic needles or prisms and is colorless . It has a density of 1.525 g/cm3 at 20 °C and a melting point of 144 to 145 °C . It is a white crystalline solid that is soluble in water and has a slightly acidic pH .
Aplicaciones Científicas De Investigación
Metabolic Pathways
L-xylose is an intermediate in certain metabolic pathways . It’s classified as a rare sugar and shows important physiological effects . The biotransformation from xylitol to L-xylose by xylitol 4-dehydrogenase has been studied intensively .
Inhibitor of α-glucosidase
L-xylose acts as an inhibitor of α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels, which is particularly beneficial for individuals with diabetes .
Decreasing Blood Glucose
L-xylose has the potential to decrease blood glucose . This property makes it a subject of interest in the research for the treatment of conditions like diabetes .
Production of Antiviral Drugs
L-xylose can contribute to the production of antiviral drugs . This is due to its ability to be employed to produce other significant rare sugars, such as L-ribose .
Xylitol Production
Xylose reductase (XR) is an intermediate inducible enzyme of xylose metabolism responsible for the reduction of xylose into xylitol . Xylitol has shown remarkable applications in other industrial sectors such as food, biofuels, pharmaceutical, medical, odontological, textiles and cosmetics .
Biosynthesis of Chemicals
L-xylose is used in the biosynthesis of chemicals from xylose . This is particularly relevant in the context of lignocellulose, where xylose is a major component and the second most abundant sugar present in nature .
Mecanismo De Acción
Target of Action
L-Xylose, a monosaccharide of the aldopentose type, is primarily targeted by the enzyme Xylose Isomerase (XI) and Xylose Reductase (XR) in various organisms . XI is responsible for the isomerization of xylose to xylulose, while XR catalyzes the reduction of xylose into xylitol . These enzymes play a crucial role in the metabolism of L-Xylose.
Mode of Action
L-Xylose interacts with its targets, XI and XR, through enzymatic reactions. XI catalyzes the isomerization of xylose to xylulose, a key intermediate in the pentose phosphate pathway . On the other hand, XR reduces xylose to xylitol, a sugar alcohol . These interactions result in the conversion of L-Xylose into other metabolically significant compounds.
Biochemical Pathways
L-Xylose is metabolized through several pathways, including the Xylose Isomerase pathway, Oxidoreductase pathway, and non-phosphorylative pathway . In the XI pathway, L-Xylose is converted into xylulose, which then enters the pentose phosphate pathway . The Oxidoreductase pathway involves the reduction of xylose to xylitol by XR . These pathways lead to the production of various substrates that serve important nutritional and biological purposes .
Pharmacokinetics
It’s known that l-xylose can be metabolized into various chemical intermediates that play critical functions in the biological homeostasis of the human body .
Result of Action
The metabolism of L-Xylose results in the production of xylulose and xylitol, among other compounds . Xylulose serves as an intermediate in various metabolic pathways, while xylitol is a common food additive and sweetener . The conversion of L-Xylose into these compounds contributes to the overall metabolic activity of the organism.
Action Environment
The action of L-Xylose can be influenced by various environmental factors. For instance, the activity of XI, a key enzyme in L-Xylose metabolism, has been found to increase with temperature until a certain point, after which it decreases rapidly . Additionally, the presence of glucose can inhibit the uptake and metabolism of xylose, which is often present with xylose in lignocellulose hydrolysate . Therefore, the action, efficacy, and stability of L-Xylose can be significantly affected by the environmental conditions.
Safety and Hazards
Direcciones Futuras
Efficient utilization of L-xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . There is a focus on discovering, characterizing, and engineering the transporters and enzymes involved in L-xylose utilization to develop recombinant microorganisms to produce fuels and chemicals from L-xylose . Further, robust microbial strains with tolerance towards high substrate concentration and toxic compounds are required to be developed for successful exploitation of xylose reductase at an industrial level using agrowaste materials .
Propiedades
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883340 | |
| Record name | L-Xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-xylose | |
CAS RN |
609-06-3, 25990-60-7 | |
| Record name | L-Xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Xylose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JW0V2MYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)
